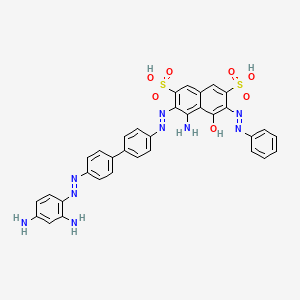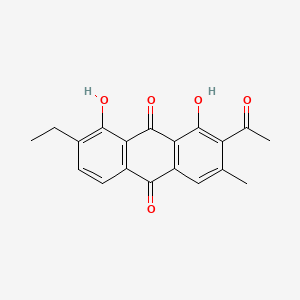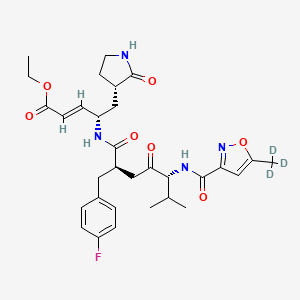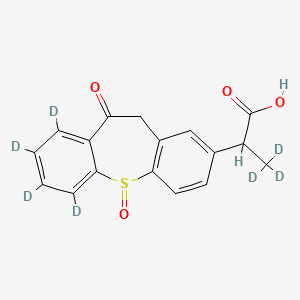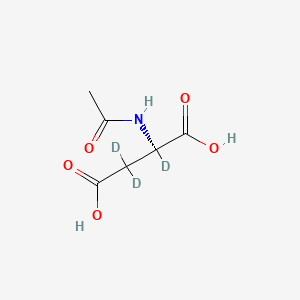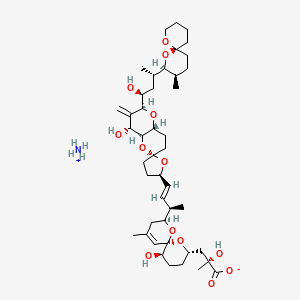
Okadaic acid (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Okadaic acid (ammonium salt) is a water-soluble analog of okadaic acid, a polyether fatty acid toxin originally derived from marine sponges such as Halichondria okadai . This compound is known for its potent inhibitory effects on protein phosphatases 1 and 2A, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of okadaic acid (ammonium salt) involves complex chemical reactions. The process typically starts with the extraction of okadaic acid from marine organisms, followed by its conversion to the ammonium salt form through a series of chemical reactions .
Industrial Production Methods: Industrial production of okadaic acid (ammonium salt) is not widely documented due to its primary use in research. the synthesis generally involves the use of high-purity reagents and controlled reaction conditions to ensure the compound’s stability and activity .
Analyse Des Réactions Chimiques
Types of Reactions: Okadaic acid (ammonium salt) primarily undergoes reactions that involve its functional groups, such as oxidation and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of okadaic acid, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Okadaic acid (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein phosphatases and their role in cellular processes.
Biology: Employed in research on cell signaling pathways, apoptosis, and cell cycle regulation
Medicine: Investigated for its potential role in cancer research due to its ability to induce apoptosis and inhibit cell proliferation
Mécanisme D'action
Okadaic acid (ammonium salt) exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatases 1 and 2A . This inhibition leads to an increase in protein phosphorylation, which can affect various cellular processes such as cell cycle progression, apoptosis, and signal transduction . The compound’s ability to induce hyperphosphorylation of tau protein is particularly significant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Okadaic Acid (Sodium Salt): Another water-soluble analog with similar inhibitory effects on protein phosphatases.
Dinophysistoxin-1: A structurally related compound with similar biological activities.
Uniqueness: Okadaic acid (ammonium salt) is unique due to its high specificity and potency as an inhibitor of protein phosphatases 1 and 2A. Its water solubility also makes it more versatile for use in various experimental conditions compared to other analogs .
Propriétés
Formule moléculaire |
C44H71NO13 |
|---|---|
Poids moléculaire |
822.0 g/mol |
Nom IUPAC |
azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |
Clé InChI |
ZBOMSHVRJSJGNR-GHIYGBLASA-N |
SMILES isomérique |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
SMILES canonique |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


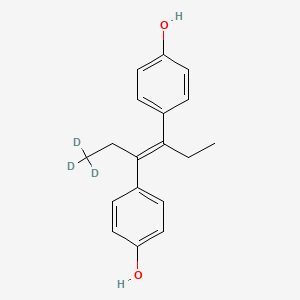
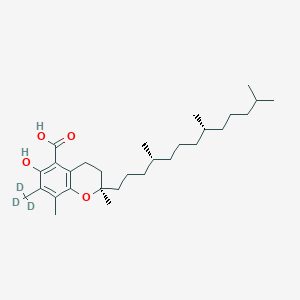
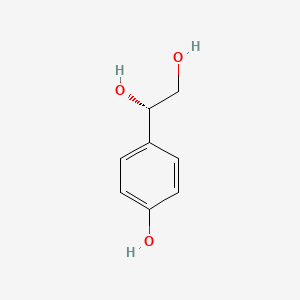


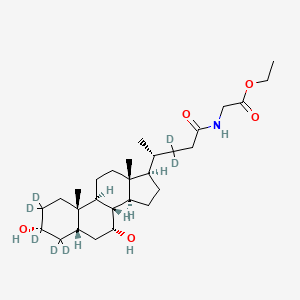
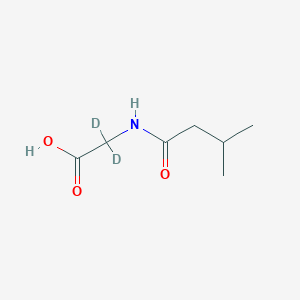

![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
